(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol
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Description
“(7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol” is a chemical compound with the molecular formula C29H43BrO3 . It has an average mass of 519.554 Da and a monoisotopic mass of 518.239563 Da .
Molecular Structure Analysis
The compound has 6 defined stereocentres . The structure is complex, with multiple rings and functional groups. It belongs to the class of organic compounds known as estrane steroids, which are steroids with a structure based on the estrane skeleton.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 593.3±50.0 °C at 760 mmHg, and a flash point of 312.6±30.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 9.63 .Scientific Research Applications
The compound's synthesis and conformation have been studied, revealing insights into its structural properties and the influence of substituents on its conformation (Schwarz et al., 2003).
Research has been conducted on synthesizing derivatives of estra-1,3,5(10)-triene series, highlighting the compound's potential as a precursor for radiodiagnostic agents for breast cancer (Thiemann & Oliveira, 2006).
Studies have evaluated the binding affinities of estra-1,3,5(10)-triene-3,17-diol isomers for estrogen, androgen, and progesterone receptors, suggesting their selectivity towards the estrogen receptor (Tapolcsányi et al., 2002).
Novel derivatives of estra-1,3,5(10)-triene-3,17-diol have been synthesized for potential use as SPECT/PET imaging agents for estrogen receptor-expressing tumors (Neto et al., 2012).
A novel synthesis pathway for estriol and its glucuronide derivatives, starting from estra-1,3,5(10)-triene-3,16α, 17β-triol, was developed, highlighting the compound's potential in steroid chemistry (Numazawa et al., 1983).
The compound's weak receptor binding activity compared to 3H-estradiol was identified, suggesting limited biological activity (Görlitzer et al., 2002).
Omega-pyridiniumalkylethers of steroidal phenols, including derivatives of estra-1,3,5(10)-triene, were synthesized and shown to have potent antibacterial and antiproliferative activities (Lange et al., 2004).
The compound was used in the total synthesis of (+)-estradiol, demonstrating its utility in the synthesis of complex steroid structures (Rigby et al., 1999).
Properties
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41BrO2/c1-27-15-14-23-22-11-10-21(29)18-20(22)17-19(26(23)24(27)12-13-25(27)30)9-7-5-3-2-4-6-8-16-28/h10-11,18-19,23-26,29-30H,2-9,12-17H2,1H3/t19-,23-,24+,25+,26-,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWDBZWOZQESSY-NJGGNICLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855653 |
Source
|
Record name | (7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875573-67-4 |
Source
|
Record name | (7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,17-diol, 7-(9-bromo-nonyl)-, (7α, 17β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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